3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride
Description
Chemical Identity The compound 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride (CAS: 2748624-99-7) is a synthetic tryptamine derivative. Its formal name reflects its structural features:
- Indole core: Substituted at the 3-position with a 2-[methyl(isopropyl)amino]ethyl side chain.
- 4-Acetoxy group: An acetylated hydroxyl group at the 4-position of the indole ring.
- Monohydrochloride salt: Enhances stability and solubility .
Molecular Formula: C₁₆H₂₂N₂O₂·HCl Molecular Weight: 310.8 g/mol Synonyms: 4-Acetoxy-N-methyl-N-isopropyltryptamine (4-AcO-MiPT), Mipracetin .
Applications: Primarily used in pharmacological research, particularly in studies exploring serotonin receptor modulation due to its structural resemblance to psilocybin derivatives .
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19;/h5-7,10-11,17H,8-9H2,1-4H3;1H |
InChI Key |
OVFFCCCFOVLGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride typically involves multiple steps. One common method includes the reaction of indole derivatives with various reagents under controlled conditions. For instance, the reaction of indole with methyl(1-methylethyl)amine in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-4-carboxylic acid, while reduction may produce indole-4-methanol .
Scientific Research Applications
3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biological processes. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Structural Differences
- Side Chain Modifications: 4-AcO-MiPT: Methyl(isopropyl)amino group provides intermediate steric bulk compared to diisopropyl (4-AcO-DiPT) or dimethyl (4-AcO-DMT) groups .
- Functional Groups :
Physicochemical Properties
- Stability :
- UV/Vis Profiles :
Pharmacological Considerations
- Receptor Affinity: Dimethylamino derivatives (e.g., 4-AcO-DMT) show high affinity for 5-HT₂A receptors, a trait shared but modulated by bulkier substituents in 4-AcO-MiPT and 4-AcO-DiPT . Diethylamino (4-AcO-DET) and methylamino (4-AcO-NMT) variants may exhibit altered pharmacokinetics due to differences in lipophilicity .
Biological Activity
3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol, 4-acetate, monohydrochloride, commonly referred to as a synthetic tryptamine derivative, has garnered attention for its potential biological activities. This compound is structurally related to other indole-based psychoactive substances and has implications in pharmacology and toxicology.
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.41 g/mol
- CAS Number : 936015-60-0
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate hallucinogenic effects. The structural similarity to other tryptamines suggests that it may also influence various neurotransmitter systems, leading to psychoactive effects.
1. Psychoactive Effects
Research indicates that compounds similar to 3-[2-[methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol can induce psychoactive effects. For instance, studies have shown that related tryptamines can cause significant alterations in perception and mood, making them subjects of interest in both recreational and therapeutic contexts .
Case Study 1: Recreational Use and Health Risks
A case report highlighted the use of synthetic tryptamines among recreational users, emphasizing the lack of comprehensive understanding regarding their health risks. Users reported various adverse effects including anxiety and cardiovascular symptoms after consumption . This underscores the need for further research into the safety profile of such compounds.
Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation of similar indole derivatives, researchers assessed their effects on cell proliferation using the MTT assay. Results indicated that these compounds could promote cell growth in certain contexts, raising questions about their potential therapeutic applications as well as risks associated with uncontrolled use .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H26N2O2 |
| Molecular Weight | 302.41 g/mol |
| CAS Number | 936015-60-0 |
| Psychoactive Classification | Tryptamine Derivative |
| Potential Health Risks | Cardiotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
